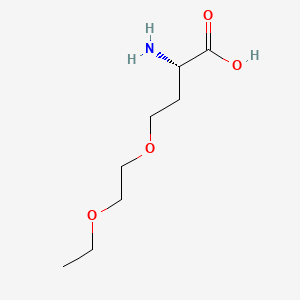
O-(2-Ethoxyethyl)-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Ethoxyethyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is a derivative of L-homoserine, where the hydroxyl group is substituted with a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethoxyethyl)-L-homoserine typically involves the reaction of L-homoserine with 2-ethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the 2-ethoxyethyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of the compound. Purification steps, such as crystallization or chromatography, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
O-(2-Ethoxyethyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
O-(2-Ethoxyethyl)-L-homoserine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Ethoxyethyl)-L-homoserine involves its interaction with specific molecular targets and pathways. The ethoxyethyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
L-Homoserine: The parent compound without the ethoxyethyl substitution.
O-(2-Methoxyethyl)-L-homoserine: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
O-(2-Propoxyethyl)-L-homoserine: A derivative with a propoxyethyl group.
Uniqueness
O-(2-Ethoxyethyl)-L-homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-ethoxyethoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
YIRBNXGQJPYJLY-ZETCQYMHSA-N |
Isomeric SMILES |
CCOCCOCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOCCOCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


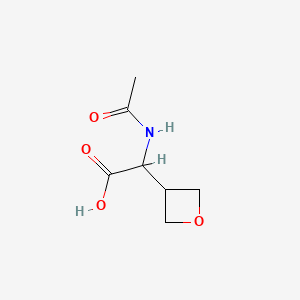

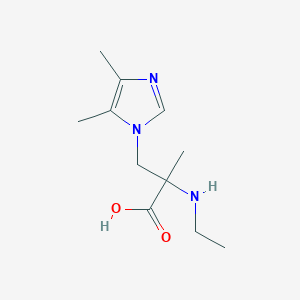


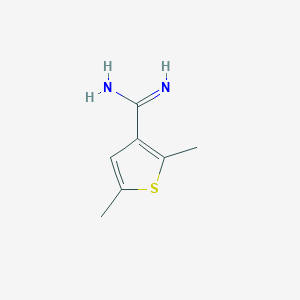
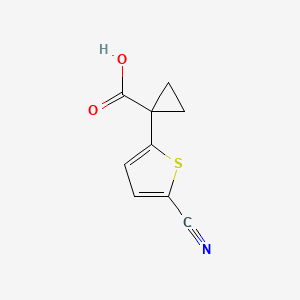
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
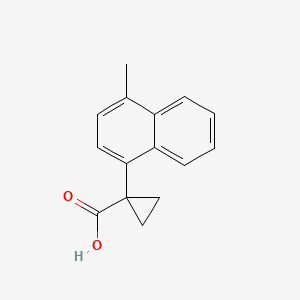
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
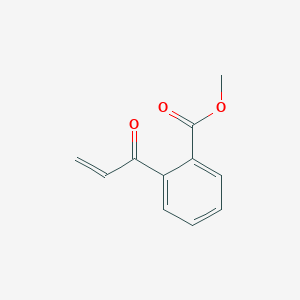
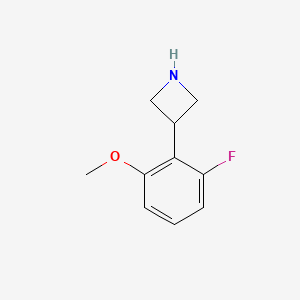

![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
